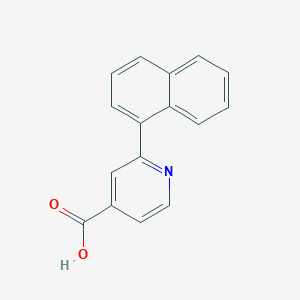

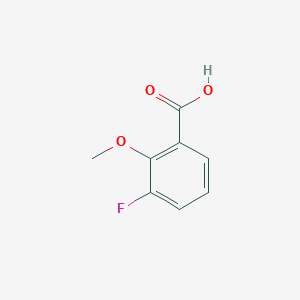

![molecular formula C48H24N8Sn B012231 13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene CAS No. 110479-58-8](/img/structure/B12231.png)

13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene

Descripción general

Descripción

Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and specialized reactions. For instance, Linti et al. (1993) discuss the synthesis of related tetraaza-λ31-diphospha-stanna-bicyclo compounds, showcasing the intricate methods needed for constructing such complex heterocycles (Linti, Nöth, Schneider, & Storch, 1993).

Molecular Structure Analysis

The molecular structure of these compounds is usually confirmed using techniques like NMR spectroscopy, as exemplified in the work of Bencini et al. (1992) and Odame et al. (2020), who performed detailed structural analyses using NMR and X-ray crystallography (Bencini, Bianchi, Garcı́a-España, Fusi, Micheloni, Paoletti, Ramírez, Rodriguez, & Valtancoli, 1992); (Odame, Hosten, & Tshentu, 2020).

Chemical Reactions and Properties

The chemical behavior of such compounds can be complex. For example, Linti et al. (1993) and Bencini et al. (1992) explored various reactions, demonstrating the reactivity of different functional groups in these multi-cyclic structures (Linti et al., 1993); (Bencini et al., 1992).

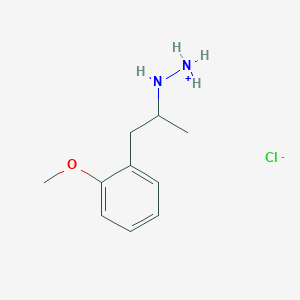

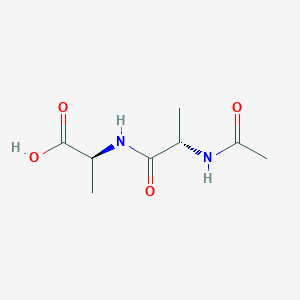

Physical Properties Analysis

The physical properties, such as solubility and melting points, are crucial for understanding the applicability of these compounds. Studies like those by Keypour et al. (2003) and Harnisch et al. (2019) often provide insights into these aspects through experimental observations and measurements (Keypour, Khanmohammadi, Wainwright, & Taylor, 2003); (Harnisch, Ilisz, Fülöp, Szakonyi, Kiss, Péter, & Scriba, 2019).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and interaction with other molecules are critical. Research by Lodeiro et al. (2000) and Lu et al. (1996) on similar compounds provides an understanding of these properties, especially in terms of interaction with different ions and molecules (Lodeiro, Bastida, Macías, Rodriguez, & Saint-Maurice, 2000); (Lu, Reibenspies, Martell, & Motekaitis, 1996).

Aplicaciones Científicas De Investigación

Efficient Fluorescent Sensors

Polyamine macrocycles containing 2,5-diphenyl[1,3,4]oxadiazole units have been researched for their potential as efficient fluorescent sensors. Notably, certain ligands exhibit specific fluorescent responses to certain metals like Zn(II) under physiological conditions. This property is attributed to the chelating enhancement of fluorescence (CHEF) effect, which is influenced by the cavity size of the macrocycle and the number of amine functions. This finding suggests potential applications in bioimaging and environmental monitoring where specific metal ion detection is crucial (Ambrosi et al., 2010).

Acid-Base and Spectrophotometric Properties

Research has also delved into the acid-base and spectrophotometric properties of these polyamine macrocycles. The fluorescence of these compounds is influenced by pH, exhibiting high fluorescence under acidic conditions and quenching at higher pH levels. This property, driven by photoinduced intramolecular electron transfer (PET), underscores their potential utility in pH sensors and in the study of biochemical processes that involve pH changes (Ambrosi et al., 2010).

Mecanismo De Acción

Target of Action

Tin(II) 2,3-naphthalocyanine primarily interacts with specific molecular targets within biological systems. While the exact targets may vary depending on the context, this compound is commonly used in organic photodiodes and solar cells. Its primary role lies in its strong absorption of infrared (IR) light, particularly in the near-infrared and infra-red regions of the electromagnetic spectrum . By absorbing light in these wavelengths, it contributes to the power conversion efficiencies (PCE) of organic photovoltaic (OPV) cells.

Action Environment

Environmental factors significantly influence Tin(II) 2,3-naphthalocyanine’s efficacy and stability. Factors such as temperature, humidity, and exposure to light can affect its performance. Researchers strive to optimize its use in various environments, balancing efficiency with practical considerations.

Propiedades

IUPAC Name |

13,26,39,52,53,55,56,57-octaza-54λ2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H24N8.Sn/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;/h1-24H;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYVSSHNBKWAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C8N5[Sn]N9C(=NC3=N4)C1=CC2=CC=CC=C2C=C1C9=NC1=NC(=N8)C2=CC3=CC=CC=C3C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H24N8Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

831.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110479-58-8 | |

| Record name | Tin(II) 2,3-naphthalocyanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

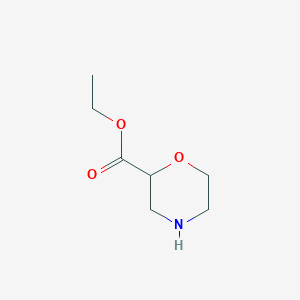

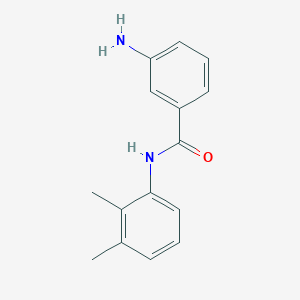

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12150.png)

![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)

![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)